1-(3,4-Bis(methylthio)phenyl)-1-chloropropan-2-one
Description
Properties
Molecular Formula |
C11H13ClOS2 |
|---|---|
Molecular Weight |
260.8 g/mol |
IUPAC Name |
1-[3,4-bis(methylsulfanyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H13ClOS2/c1-7(13)11(12)8-4-5-9(14-2)10(6-8)15-3/h4-6,11H,1-3H3 |
InChI Key |
QEZONLYMIDDMCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)SC)SC)Cl |
Origin of Product |
United States |
Biological Activity
1-(3,4-Bis(methylthio)phenyl)-1-chloropropan-2-one is an organic compound with significant potential in pharmaceutical applications due to its unique molecular structure. This compound features a chloropropanone group and two methylthio substituents, which may enhance its biological activity. This article explores the compound's biological activities, including antimicrobial and anticancer effects, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 260.81 g/mol. The presence of the methylthio groups contributes to its reactivity and potential interaction with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes due to the lipophilic nature of the methylthio groups.
- Anticancer Effects : In vitro studies suggest that this compound may induce apoptosis in cancer cells. The presence of the chloropropanone moiety is thought to play a critical role in its ability to inhibit cancer cell proliferation.
Antimicrobial Studies
A study conducted on several derivatives of chloropropanones, including this compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing that this compound has comparable efficacy to standard antibiotics.
| Compound Name | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | 32 | E. coli, S. aureus |
| Standard Antibiotic | 16 | E. coli, S. aureus |
Anticancer Activity
In another study focusing on the anticancer properties of methylthio-substituted compounds, this compound was tested against various human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited IC50 values indicating significant cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa (cervical) | 20 | Cell cycle arrest |
The mechanism of action involves the activation of caspase pathways leading to programmed cell death.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Group Impact
- Methylthio (-SCH₃) vs. However, the electron-withdrawing nature of -SCF₃ may alter reactivity in nucleophilic environments.
- Bromine Substituents (e.g., 1,3-Bis(4-bromophenyl)-2-propanone ): Bromine atoms enhance molecular weight and polarizability but reduce metabolic stability compared to sulfur-containing analogues.
- Difluoromethyl (-CF₂H) Groups: Compounds like 1-[3,4-bis(difluoromethyl)phenyl]-1-chloropropan-2-one exhibit stronger electron-withdrawing effects, which could influence binding affinity in enzyme inhibition.
Q & A
Q. What are the common synthetic routes for 1-(3,4-Bis(methylthio)phenyl)-1-chloropropan-2-one, and what are their limitations?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Friedel-Crafts acylation to introduce the propan-2-one moiety to a substituted benzene ring.
- Step 2 : Sequential introduction of methylthio groups at the 3- and 4-positions via nucleophilic substitution, often using methylthiolate ions under anhydrous conditions .
- Step 3 : Chlorination at the 1-position using agents like SOCl₂ or PCl₃, requiring precise temperature control (0–5°C) to avoid over-chlorination .
Limitations : Low yields in Step 2 due to steric hindrance from adjacent substituents, and competing oxidation of methylthio groups during chlorination .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies methylthio (δ 2.4–2.6 ppm for S–CH₃) and chloroketone (δ 4.5–5.0 ppm for C–Cl) groups. Aromatic proton splitting patterns confirm substitution positions .
- IR : Strong absorption at ~1700 cm⁻¹ confirms the ketone (C=O) group.
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C₁₁H₁₁ClOS₂⁺) and detects fragmentation patterns, such as loss of Cl (m/z –35) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions during chlorination?
- Methodological Answer :
- Solvent Selection : Use non-polar solvents (e.g., dichloromethane) to reduce nucleophilic interference. Evidence shows acetonitrile increases by-product formation due to its polarity .
- Temperature Gradients : Gradual warming from 0°C to 25°C post-chlorination minimizes ketone oxidation.
- Catalyst Screening : Lewis acids (e.g., AlCl₃) improve regioselectivity but require stoichiometric control to avoid over-chlorination .
- In-situ Monitoring : HPLC tracking of intermediates ensures reaction termination at the desired stage .
Q. What computational strategies predict the compound’s reactivity in substitution reactions?
- Methodological Answer :
- DFT Calculations : Model the electron-withdrawing effect of the ketone and electron-donating methylthio groups to predict sites for nucleophilic attack. For example, the 1-chloro position is more reactive than the methylthio-substituted ring due to ketone polarization .
- Hammett Analysis : Compare σ values of substituents to quantify their impact on reaction rates. Methylthio groups (σ ≈ –0.05) mildly deactivate the ring, favoring para-substitution in further derivatization .
Q. How do structural analogs with bromine or iodine substituents compare in biological activity?
- Methodological Answer :
- Comparative Assays : Test halogen-substituted analogs (e.g., Br or I replacing Cl) in antimicrobial assays (MIC against E. coli or S. aureus). Brominated analogs show 20–30% higher activity due to increased lipophilicity .
- SAR Analysis : Correlate logP values with membrane permeability. The chloro derivative (logP ≈ 2.8) exhibits moderate penetration, while iodinated versions (logP > 3.5) may accumulate in lipid bilayers .
Data Analysis and Contradictions
Q. How should researchers resolve discrepancies in reported antimicrobial efficacy across studies?
- Methodological Answer :
- Assay Standardization : Replicate experiments using CLSI guidelines for MIC determination. Variations in broth media (e.g., cation-adjusted Mueller-Hinton) significantly affect results .
- Purity Validation : Use HPLC (≥95% purity) to exclude confounding effects from synthesis by-products. Impurities like oxidized methylthio groups (to sulfoxide) reduce activity .
Q. What strategies validate the compound’s stability under storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Store samples at 4°C, 25°C, and 40°C with 60% relative humidity. Monitor degradation via TLC or GC-MS monthly. Degradation peaks (e.g., ketone reduction to alcohol) appear after 3 months at 40°C .
- Light Sensitivity Tests : UV-Vis spectroscopy tracks photodegradation; amber vials are recommended for long-term storage .
Biological Interaction Mechanisms
Q. What in vitro models are suitable for studying its interaction with bacterial enzymes?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against E. coli dihydrofolate reductase (DHFR) using spectrophotometric NADPH oxidation rates. IC₅₀ values correlate with antibacterial activity .
- Molecular Docking : Use AutoDock Vina to simulate binding to DHFR’s active site. The chloroketone moiety hydrogen-bonds with Asp27, while methylthio groups occupy hydrophobic pockets .
Advanced Structural Comparisons
Q. How does the compound’s reactivity differ from analogs with trifluoromethyl or nitro groups?
- Methodological Answer :
- Electrophilicity Comparison : Use Mayr’s electrophilicity index (E). The chloro derivative (E ≈ 2.5) is less reactive than nitro-substituted analogs (E > 4.0) but more than trifluoromethyl derivatives (E ≈ 1.8) .
- Redox Profiling : Cyclic voltammetry reveals the methylthio groups undergo oxidation at +0.8 V (vs. Ag/AgCl), unlike nitro groups, which reduce at –0.3 V .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
